molecular formula C9H8BrClO2 B12109770 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one CAS No. 51488-83-6

1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one

Cat. No.: B12109770
CAS No.: 51488-83-6
M. Wt: 263.51 g/mol
InChI Key: STUVSAWOZQKWIO-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one is an organic compound with a molecular formula of C9H8BrClO2 It is characterized by the presence of a bromine atom, a methoxy group, and a chloroethanone moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one typically involves the bromination of 2-methoxyphenol followed by chlorination. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of 1-(5-Bromo-2-methoxyphenyl)-2-azidoethan-1-one or 1-(5-Bromo-2-methoxyphenyl)-2-thiocyanatoethan-1-one.

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 1-(5-Bromo-2-methoxyphenyl)-2-chloroethanol.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison: 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one is unique due to the presence of both a bromine atom and a chloroethanone moiety, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a different balance of electronic and steric properties, making it suitable for specific applications in synthesis and medicinal chemistry .

Properties

CAS No.

51488-83-6

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-2-chloroethanone

InChI

InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4H,5H2,1H3

InChI Key

STUVSAWOZQKWIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)CCl

Origin of Product

United States

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